Piperidine-2,6-dicarboxylic acid

Catalog No.
S596782
CAS No.
499-82-1
M.F
C7H11NO4
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidine-2,6-dicarboxylic acid

CAS Number

499-82-1

Product Name

Piperidine-2,6-dicarboxylic acid

IUPAC Name

piperidine-2,6-dicarboxylic acid

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)

InChI Key

SOOPBZRXJMNXTF-UHFFFAOYSA-N

SMILES

C1CC(NC(C1)C(=O)O)C(=O)O

Synonyms

2,6-piperidine dicarboxylate, 2,6-piperidinedicarboxylic acid, 2,6-piperidinedicarboxylic acid, cis-isomer

Canonical SMILES

C1CC(NC(C1)C(=O)O)C(=O)O

Piperidine-2,6-dicarboxylic acid, also known as Teneraic acid, is a naturally occurring compound found in red algae like Porphyra tenera []. While research on this specific molecule is still limited, it has been explored for its potential applications in various scientific fields, including:

Enzyme Inhibition

Studies have shown that Piperidine-2,6-dicarboxylic acid exhibits inhibitory activity towards specific enzymes. One such example is its potential as a herbicide. Research suggests the compound can inhibit the activity of 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a crucial enzyme in the shikimate pathway essential for plant growth [].

Neuropharmacology

Another area of investigation is the potential role of Piperidine-2,6-dicarboxylic acid in the nervous system. Studies have reported that the compound can bind to the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal communication and learning []. This binding suggests a potential role for the compound in regulating NMDA receptor activity, although further research is needed to understand its specific effects and potential therapeutic applications.

Piperidine-2,6-dicarboxylic acid, also known as teneraic acid, is a bicyclic organic compound with the molecular formula C7H11NO4C_7H_{11}NO_4. It features two carboxylic acid groups located at the 2 and 6 positions of the piperidine ring. This compound exhibits chirality due to the presence of two asymmetric centers, resulting in multiple stereoisomers, primarily the trans and cis forms. Piperidine-2,6-dicarboxylic acid is noteworthy for its occurrence in nature, particularly in certain red algae such as Porphyra tenera .

Enzyme Inhibition

The exact mechanism by which PPDA inhibits synthase enzymes remains unclear. Future research might involve investigating its interaction with the active site of the targeted enzyme to elucidate the inhibition process [].

NMDA Receptor Modulation

PPDA's binding to the NMDA receptor suggests a potential role in modulating its activity. However, the specific mechanism by which PPDA interacts with the receptor and the resulting effects on neuronal signaling require further investigation [].

Typical of carboxylic acids. These include:

  • Decarboxylation: Under specific conditions, it can lose carbon dioxide to form piperidine derivatives.
  • Esterification: Reaction with alcohols can yield esters.
  • Amidation: The carboxylic groups can react with amines to form amides.
  • Reduction: It can be reduced to form piperidine derivatives through catalytic hydrogenation or other reducing agents .

Research indicates that piperidine-2,6-dicarboxylic acid possesses biological significance. It has been studied for its potential role as a precursor in the synthesis of various pharmaceuticals and its presence in biological systems suggests possible metabolic functions. The compound has shown some activity as an imino acid, which may contribute to its biological properties .

Piperidine-2,6-dicarboxylic acid can be synthesized through several methods:

  • Photocatalytic Synthesis: Utilizing photocatalysts like cadmium(II) sulfide under UV light allows for stereoselective cyclization from 2,6-diaminopimelic acid .
  • Catalytic Reduction: Pyridine-2,6-dicarboxylic acid can be reduced catalytically to yield piperidine-2,6-dicarboxylic acid .
  • Natural Extraction: It can be extracted from natural sources such as red algae, where it occurs as a naturally occurring imino acid .

Piperidine-2,6-dicarboxylic acid has several applications:

  • Pharmaceuticals: It serves as a building block in the synthesis of various drugs due to its structural properties.
  • Biochemical Research: Its role in metabolic pathways makes it a subject of interest in biochemical studies.
  • Agriculture: Potential applications in developing agrochemicals or biopesticides have been explored.

Studies have indicated that piperidine-2,6-dicarboxylic acid may interact with various biological systems and compounds. Its structural properties allow it to participate in enzyme-mediated reactions and potentially influence metabolic processes. Further research is necessary to fully elucidate these interactions and their implications in pharmacology and biochemistry .

Several compounds share structural similarities with piperidine-2,6-dicarboxylic acid. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2,6-Diaminopimelic AcidContains two amino groups at positions 2 and 6Precursor for piperidine-2,6-dicarboxylic acid
Pyridine-2,6-dicarboxylic AcidContains a pyridine ring instead of piperidineLacks the saturated nitrogen ring structure
Piperazine-1,4-dicarboxylic AcidFeatures a piperazine ring with two carboxyl groupsDifferent ring structure and reactivity

Piperidine-2,6-dicarboxylic acid is unique due to its bicyclic structure and specific stereochemistry, which distinguishes it from other similar compounds. Its natural occurrence further enhances its significance in both synthetic and biological contexts .

XLogP3

-2.4

Dates

Modify: 2023-08-15

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